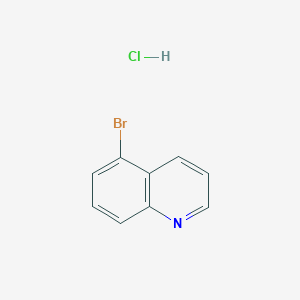
5-Bromoquinoline hydrochloride
Vue d'ensemble
Description
5-Bromoquinoline hydrochloride is a useful research chemical with a molecular weight of 244.52 . It is a heterocyclic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .
Synthesis Analysis
Quinoline, the parent compound of 5-Bromoquinoline hydrochloride, has been synthesized using various protocols reported in the literature. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also used for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 5-Bromoquinoline hydrochloride consists of a benzene ring fused with a pyridine moiety . The bromine atom is attached to the 5th carbon of the quinoline ring .Chemical Reactions Analysis
Quinoline and its derivatives, including 5-Bromoquinoline hydrochloride, have been functionalized for biological and pharmaceutical activities . Various synthesis protocols have been reported for the construction of this scaffold .Physical And Chemical Properties Analysis
5-Bromoquinoline hydrochloride is a solid at room temperature . It has a molecular weight of 244.52 .Applications De Recherche Scientifique
Drug Discovery and Medicinal Chemistry
5-Bromoquinoline hydrochloride: is a significant compound in medicinal chemistry due to its role as a scaffold in drug discovery. It’s a part of the quinoline family, which is known for its biological and pharmaceutical activities. The compound’s structure allows for versatile functionalization, making it a valuable precursor in synthesizing potential therapeutic agents .
Synthetic Organic Chemistry
In synthetic organic chemistry, 5-Bromoquinoline hydrochloride serves as a key intermediate for constructing complex molecular architectures. Its reactivity, particularly in cross-coupling reactions, facilitates the synthesis of diverse organic compounds with potential applications in various industries .
Industrial Chemistry
The industrial applications of 5-Bromoquinoline hydrochloride include the production of dyes, agrochemicals, and other specialty chemicals. Its bromine substituent is particularly useful in facilitating further chemical modifications required in industrial processes .
Green Chemistry
5-Bromoquinoline hydrochloride: is also instrumental in green chemistry initiatives. Researchers are exploring environmentally friendly synthesis methods, such as solvent-free conditions and ionic liquids, to produce quinoline derivatives, including 5-Bromoquinoline, in a sustainable manner .
Biological Research
In biological research, 5-Bromoquinoline hydrochloride is utilized in the study of cell signaling pathways and as a reagent in biochemical assays. Its derivatives can act as probes or inhibitors, providing insights into cellular functions and mechanisms .
Material Science
The compound’s unique properties make it suitable for developing advanced materials5-Bromoquinoline hydrochloride can be used to synthesize organic semiconductors, which are essential for creating flexible electronic devices .
Photocatalysis
5-Bromoquinoline hydrochloride: derivatives are being investigated for their photocatalytic properties. They have potential applications in solar energy conversion and environmental remediation through the degradation of pollutants under light irradiation .
Analytical Chemistry
Lastly, in analytical chemistry, 5-Bromoquinoline hydrochloride is employed as a standard or reference compound in various chromatographic and spectroscopic techniques. This aids in the qualitative and quantitative analysis of complex mixtures .
Safety and Hazards
Orientations Futures
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry. They play a major role in medicinal chemistry and are vital scaffolds for leads in drug discovery . Therefore, the future directions of 5-Bromoquinoline hydrochloride could involve its use in the synthesis of new pharmaceuticals and in other industrial applications.
Mécanisme D'action
Target of Action
Quinolines, the class of compounds to which 5-bromoquinoline hydrochloride belongs, are known for their wide range of applications in medicinal and synthetic organic chemistry .
Biochemical Pathways
Quinoline derivatives are known to have diverse applications in medicinal and synthetic organic chemistry, suggesting they may influence a variety of biochemical pathways .
Propriétés
IUPAC Name |
5-bromoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN.ClH/c10-8-4-1-5-9-7(8)3-2-6-11-9;/h1-6H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRLBGYZMSIHBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856366 | |
| Record name | 5-Bromoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromoquinoline hydrochloride | |
CAS RN |
421580-26-9 | |
| Record name | 5-Bromoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




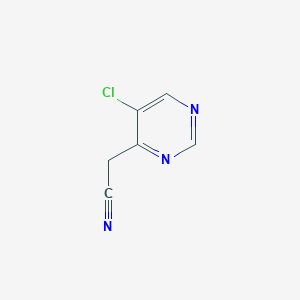
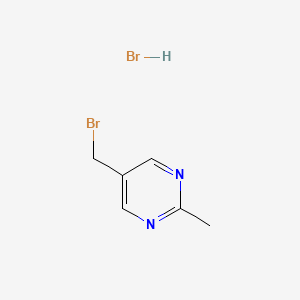
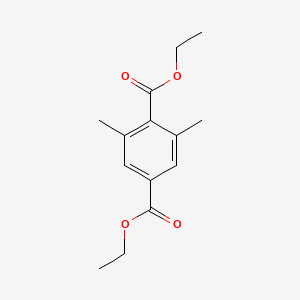
![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1512928.png)

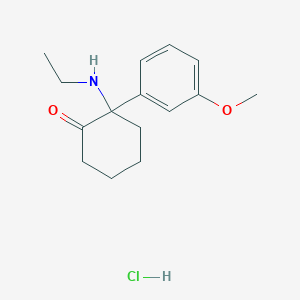
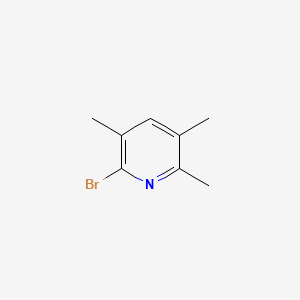
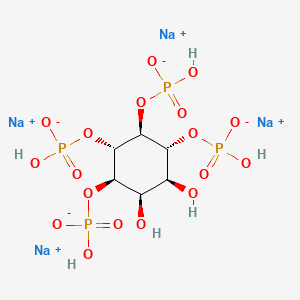
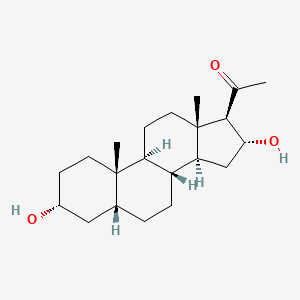
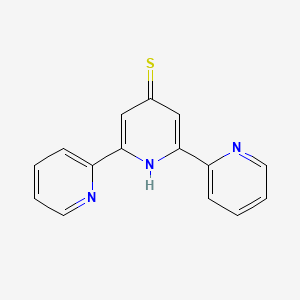
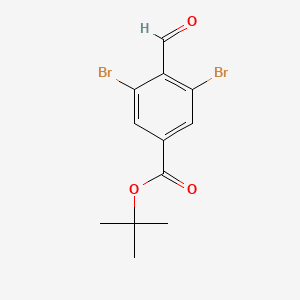

![4'-Methoxyspiro[cyclopentane-1,3'-indolin]-2'-one](/img/structure/B1512988.png)